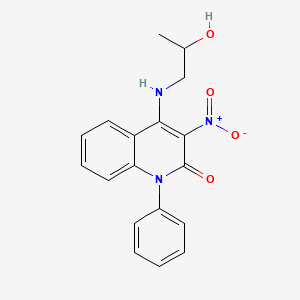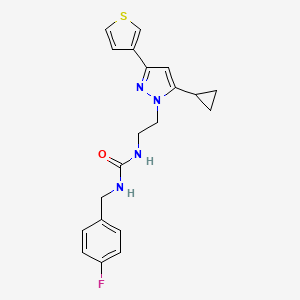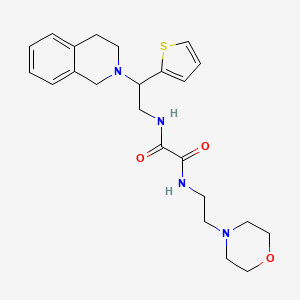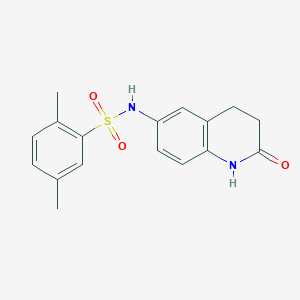![molecular formula C20H11Cl2F6N3O2 B2963496 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide CAS No. 692287-88-0](/img/structure/B2963496.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Synthesis Analysis
The synthesis of this compound and other trifluoromethylpyridines (TFMPs) often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Another synthesis method involves a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of this compound is C8H4ClF3N2 . The structure includes a pyridine ring with trifluoromethyl and chloro substituents, linked to a phenyl ring with a chloro substituent through an ether and amide linkage .Chemical Reactions Analysis
The major chemical reactions involved in the synthesis of this compound include condensation and hydromethylation .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 245.7±35.0 °C, and its predicted density is 1.429±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Oxidation Reactivity Channels
The chemical oxidation of related compounds with peracetic acid, m-chloroperbenzoic acid, and OXONE has been studied, revealing various products depending on the oxidant and reaction conditions. These findings illustrate the compound's potential in synthetic organic chemistry, providing insights into oxidation reactivity that could be relevant for developing new synthetic methodologies or enhancing existing ones (Pailloux et al., 2007).
Corrosion Inhibition
Acetamide derivatives, through amidation reactions and 1,3-dipolar cycloaddition reactions, have been explored for their corrosion prevention efficiencies. These compounds have shown promising inhibition efficiencies in steel coupons in acidic medium and in steel stripe in paraffin-based mineral oil medium, highlighting the compound's potential use in materials science and engineering to mitigate corrosion (Yıldırım & Cetin, 2008).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on similar acetamide analogs have provided insights into their electronic properties and ligand-protein interactions. This research is crucial in pharmaceutical sciences for understanding the bioactivity of new compounds and their potential applications in drug design and photovoltaic efficiency modeling, such as dye-sensitized solar cells (Mary et al., 2020).
Synthesis and Biological Assessment
The synthesis and biological assessment of novel compounds, including acetamides, have been a focus of research aiming to explore their therapeutic potential. The development of new synthetic methods and the evaluation of biological activities provide a basis for drug discovery efforts, especially in identifying new pharmacologically active agents (Karpina et al., 2019).
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the synthesis of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in the structure of tfmp derivatives, which this compound is a part of, is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
Tfmp derivatives are known to have a wide range of potential applications in the agrochemical and pharmaceutical industries .
Action Environment
The demand for tfmp derivatives has been increasing steadily in the last 30 years , suggesting that they are effective in a variety of environments.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F6N3O2/c21-13-5-11(20(26,27)28)9-29-15(13)7-17(32)31-12-2-3-16(14(22)6-12)33-18-4-1-10(8-30-18)19(23,24)25/h1-6,8-9H,7H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFERBCHUBNALSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
![1-[2-(Naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2963418.png)



![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone](/img/structure/B2963431.png)


![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2963436.png)